Methyl 2-Hydroxybenzoate-3,4,5,6-d4
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Overview
Description
Methyl 2-Hydroxybenzoate-3,4,5,6-d4, also known as Methyl Salicylate-d4, is a deuterated form of Methyl Salicylate. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8H5D4O3, and it has a molecular weight of 156.17 g/mol . This compound is commonly used in scientific research due to its unique isotopic labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Hydroxybenzoate-3,4,5,6-d4 can be synthesized through the esterification of deuterated salicylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated salicylic acid and methanol, along with an acid catalyst. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Hydroxybenzoate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated salicylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Deuterated salicylic acid.
Reduction: Deuterated methyl salicylate alcohol.
Substitution: Various deuterated esters or ethers depending on the substituent.
Scientific Research Applications
Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of deuterated compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is primarily related to its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical and biological systems. This isotopic labeling helps in elucidating molecular targets and pathways involved in various reactions and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Hydroxybenzoate-2,3,5,6-d4: Another deuterated ester used in similar applications.
Methyl Salicylate-d3: A related compound with three deuterium atoms instead of four.
Deuterated Salicylic Acid: The precursor used in the synthesis of Methyl 2-Hydroxybenzoate-3,4,5,6-d4
Uniqueness
This compound is unique due to its complete deuteration at the 3, 4, 5, and 6 positions of the benzene ring. This complete deuteration provides a more distinct and easily identifiable signal in NMR spectroscopy compared to partially deuterated compounds. Additionally, the presence of deuterium atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
InChI Key |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)O)[2H])[2H] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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